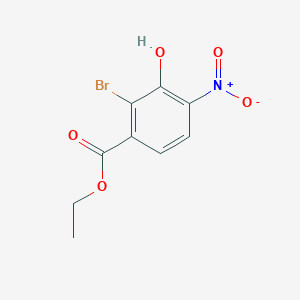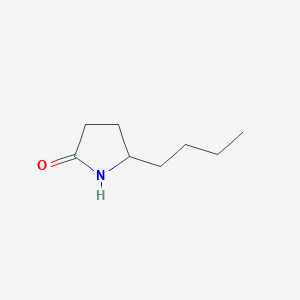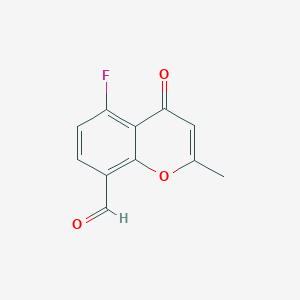
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)-
Descripción general
Descripción
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with methyl and butenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-buten-1-ol with acetic anhydride in the presence of an inorganic base . Another approach includes the use of tributyltin chloride and 1-chloro-3-methyl-2-butene in an anhydrous tetrahydrofuran (THF) solution under sonication .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in Candida albicans . This compound may also interact with enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: Known for its antifungal activity.
6-Hydroxy-5-(3-methyl-2-butenyl)benzaldehyde: Exhibits antimicrobial properties.
3-Methyl-2-(2-methyl-2-butenyl)-furan: Used in fragrance and flavor industries.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- is unique due to its cyclopentenone ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
61900-44-5 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-methyl-2-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-8(2)4-6-10-9(3)5-7-11(10)12/h4H,5-7H2,1-3H3 |
Clave InChI |
CLYICGOQOVMKBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1)CC=C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Oxabicyclo[3.2.1]oct-6-en-2-one](/img/structure/B8699062.png)








